molecular formula C12H15FO B8770770 (1s,4s)-4-(3-Fluorophenyl)cyclohexanol

(1s,4s)-4-(3-Fluorophenyl)cyclohexanol

Cat. No.: B8770770
M. Wt: 194.24 g/mol
InChI Key: BMWAAXFNVGBCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1s,4s)-4-(3-Fluorophenyl)cyclohexanol is a chiral chemical compound characterized by a cyclohexanol ring substituted at the 4-position with a 3-fluorophenyl group. The specific spatial arrangement of atoms ((1s,4s)-stereochemistry) makes this molecule a valuable scaffold in organic synthesis and medicinal chemistry research. Its structure features a fluorinated aromatic system, which can influence the molecule's electronic properties, metabolic stability, and binding affinity when incorporated into larger molecular architectures. As a chiral, fluorinated building block, researchers value this compound for its potential utility in the synthesis of more complex, biologically active molecules. The incorporation of fluorine atoms into lead compounds is a common strategy in drug discovery to fine-tune properties such as lipophilicity, bioavailability, and membrane permeability . The cyclohexanol core provides a rigid, three-dimensional structure that can help explore novel chemical space. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

4-(3-fluorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H15FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-3,8-9,12,14H,4-7H2

InChI Key

BMWAAXFNVGBCDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC(=CC=C2)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Pharmacological Profiles

The following table compares (1s,4s)-4-(3-Fluorophenyl)cyclohexanol with structurally related compounds:

Compound Name Key Structural Features Pharmacological Activity/Properties Source
This compound 3-Fluorophenyl, cyclohexanol (1s,4s) Potential kinase inhibition (hypothesized)
JWH-342 4-(1,1-Dimethylheptyl)phenyl, cyclohexanol High CB1/CB2 receptor affinity (Ki < 10 nM)
4-Cyano-4-(4-fluorophenyl)cyclohexanone 4-Fluorophenyl, cyano, ketone Intermediate in synthetic pathways
trans-4-(Trifluoromethyl)cyclohexanol Trifluoromethyl, cyclohexanol (trans) Enhanced metabolic stability
trans-4-(Cbz-amino)cyclohexanol Cbz-protected amino, cyclohexanol (trans) LogP: 2.6; PSA: 58.56 Ų
4-Cyclohexylphenol Cyclohexyl, phenol Industrial applications (e.g., polymers)

Key Observations

Substituent Effects: Fluorine vs. Trifluoromethyl: The 3-fluorophenyl group in the target compound offers moderate lipophilicity, whereas trifluoromethyl analogs (e.g., trans-4-(Trifluoromethyl)cyclohexanol) exhibit higher metabolic resistance due to stronger C-F bonds . Hydroxyl vs. Amino/Cyano: The hydroxyl group in cyclohexanol derivatives enhances hydrogen-bonding capacity compared to amino (e.g., trans-4-Aminocyclohexanol) or cyano (e.g., 4-Cyano-4-(4-fluorophenyl)cyclohexanone) substituents, affecting solubility and target interactions .

Stereochemical Influence: The (1s,4s) configuration ensures optimal spatial arrangement for receptor binding. For example, (1s,4s)-4-(4-(3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl)pyrimidin-2-ylamino)cyclohexanol demonstrated kinase selectivity attributed to its stereochemistry . Similarly, chiral auxiliaries like (1S,2R,4S)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol highlight the role of stereochemistry in asymmetric synthesis .

Receptor Binding and Selectivity: JWH-342, a cannabinoid receptor agonist, shares the cyclohexanol core but differs in the 4-substituent (dimethylheptyl vs. fluorophenyl). Its high CB1 affinity (Ki = 1.4 nM) suggests that bulkier substituents enhance receptor interactions, whereas fluorophenyl groups may prioritize selectivity over potency .

Physicochemical Properties: LogP and PSA: trans-4-(Cbz-amino)cyclohexanol (LogP = 2.6, PSA = 58.56 Ų) has higher polarity than the target compound (predicted LogP ~2.8–3.2), impacting blood-brain barrier penetration . Thermal Stability: Derivatives like 4-(4-Chlorophenyl)cyclohexanone (boiling point: 427.6°C) suggest ketones may offer higher thermal stability compared to alcohols .

Preparation Methods

Reaction Scheme:

  • Mitsunobu Etherification :
    4-(3-Fluorophenyl)cyclohexanone+PhOHDEAD, PPh34-(3-Fluorophenyl)-1-phenoxycyclohexane\text{4-(3-Fluorophenyl)cyclohexanone} + \text{PhOH} \xrightarrow{\text{DEAD, PPh}_3} \text{4-(3-Fluorophenyl)-1-phenoxycyclohexane}

  • Deprotection and Reduction :
    H2/Pd-CThis compound\xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound} (Yield: 58%, dr 4:1)

This method offers modularity for introducing diverse aryl groups but requires chromatographic separation to isolate the desired diastereomer.

Copper-Catalyzed Asymmetric Grignard Addition

Enantioselective 1,2-addition of Grignard reagents to α,β-unsaturated ketones provides access to chiral cyclohexanol frameworks. A 2022 thesis reports using β-branched Grignard reagents (e.g., 2-ethylbutylmagnesium bromide) with Cu(I)/rev-Josiphos catalysts to achieve >90% enantiomeric excess (ee) in cyclohexanol derivatives. Adapted for this compound:

  • Substrate Preparation : 3-Fluorophenyl cyclohexenone synthesized via Friedel-Crafts acylation.

  • Asymmetric Addition :
    3-Fluorophenyl cyclohexenone+RMgXCu(I)/L4This compound\text{3-Fluorophenyl cyclohexenone} + \text{RMgX} \xrightarrow{\text{Cu(I)/L4}} \text{this compound}
    Key conditions:

    • Solvent: tert-butyl methyl ether

    • Temperature: 0°C to room temperature

    • Yield: 76–82%, ee: 88–93%

This method excels in stereocontrol but requires stringent anhydrous conditions and specialized ligands.

Cobalt-Catalyzed C(sp³)−H Oxidation

A 2024 protocol demonstrates late-stage C−H hydroxylation of 4-(3-fluorophenyl)cyclohexane using a cobalt(III) catalyst and meta-chloroperbenzoic acid (m-CPBA). The reaction proceeds via radical intermediates, achieving 74% yield with >20:1 diastereomeric ratio for the cis product.

Optimization Insights:

ParameterOptimal ValueEffect on Yield
Catalyst Loading2 mol%Maximizes turnover
Oxidantm-CPBA (2 equiv)Avoids overoxidation
SolventAcetonitrileEnhances solubility

This approach minimizes functional group manipulation but faces scalability limitations due to high catalyst costs.

Enzymatic Reductive Amination Followed by Hydrolysis

A 2024 synthetic route for a related cyclohexanol derivative employs enzyme-catalyzed reductive amination to set stereochemistry. Transposed to this compound:

  • Reductive Amination :
    4-(3-Fluorophenyl)cyclohexanone+NH3Glucose dehydrogenase(1R,2S)-2-aminocyclohexanol\text{4-(3-Fluorophenyl)cyclohexanone} + \text{NH}_3 \xrightarrow{\text{Glucose dehydrogenase}} \text{(1R,2S)-2-aminocyclohexanol}

  • Hydroxyl Group Installation : Acidic hydrolysis of an intermediate lactam.

While this method achieves excellent stereopurity (>99% ee), multi-step sequencing lowers overall yield to ∼40%.

Comparative Analysis of Methods

MethodYield (%)Stereoselectivity (dr/ee)ScalabilityCost
Catalytic Hydrogenation354:1 (cis:trans)HighLow
Mitsunobu/Reduction584:1 (syn:anti)ModerateMedium
Asymmetric Grignard7893% eeLowHigh
C−H Oxidation74>20:1 drModerateHigh
Enzymatic40>99% eeHighMedium

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1s,4s)-4-(3-Fluorophenyl)cyclohexanol, and how is stereochemical purity ensured?

  • Methodology : Synthesis typically involves catalytic hydrogenation of substituted cyclohexenone precursors (e.g., 4-(3-fluorophenyl)cyclohex-2-enone) using palladium or nickel catalysts under hydrogen pressure. Chiral resolution via diastereomeric salt formation with tartaric acid derivatives is employed to isolate the (1s,4s) isomer. Purity is confirmed using chiral HPLC with cellulose-based columns and polarimetric analysis .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 1.5–2.5 ppm for cyclohexanol protons, δ 160–165 ppm for fluorophenyl carbons) .
  • X-ray crystallography : Resolves stereochemistry and confirms chair conformation of the cyclohexanol ring .
  • IR spectroscopy : Detects hydroxyl (3300–3500 cm1^{-1}) and aromatic C-F (1220–1280 cm1^{-1}) stretches .

Q. What safety protocols are recommended for handling fluorinated cyclohexanol derivatives?

  • Methodology : Use fume hoods and nitrile gloves to minimize inhalation/dermal exposure. Store under inert gas (argon) to prevent oxidation. Neutralize waste with 10% sodium bicarbonate before disposal. Acute toxicity data (e.g., LD50_{50} > 2000 mg/kg in rodents) suggest moderate hazard .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dehydrogenation side reactions during synthesis?

  • Methodology : Copper catalysts in their monovalent state (Cu+^+) selectively promote alcohol dehydrogenation to ketones, while metallic copper (Cu0^0) drives aromatization. Use X-ray photoelectron spectroscopy (XPS) to monitor catalyst oxidation states and IR spectroscopy with CO chemisorption to assess active sites. Optimize H2_2 partial pressure (1–3 atm) to favor hydrogenation over dehydrogenation .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodology : Molecular docking (AutoDock Vina) with homology models of targets like κ-opioid receptors. Validate using molecular dynamics simulations (AMBER) to assess binding stability. Correlate substituent effects (e.g., fluorine position) with binding free energies (ΔG) derived from MM-PBSA calculations .

Q. How do steric and electronic effects of the 3-fluorophenyl group influence stereoselective synthesis?

  • Methodology : Compare reaction outcomes with meta- vs. para-fluorophenyl analogs using kinetic studies (e.g., Eyring plots). Fluorine’s electron-withdrawing effect increases electrophilicity of the aryl ring, favoring nucleophilic attack at the trans position. Steric maps from DFT calculations (Gaussian 09) reveal torsional strain in competing isomers .

Q. What experimental designs address contradictory yield data in alkylation reactions involving cyclohexanol derivatives?

  • Methodology : Apply factorial design (e.g., Yates pattern) to test variables: temperature (60–100°C), molar ratio (1:1–1:3), and acid catalyst concentration (0.5–2.0 mol%). Use ANOVA to identify significant factors. For example, perchloric acid (1.5 mol%) at 80°C maximizes yield (85%) while minimizing dimerization .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced metabolic stability?

  • Methodology : Synthesize analogs with substituents varying in lipophilicity (ClogP) and hydrogen-bonding capacity. Assess metabolic half-life (t1/2_{1/2}) in liver microsomes. Fluorine’s inductive effect reduces CYP450-mediated oxidation, as shown by LC-MS metabolite profiling .

Notes

  • Advanced questions emphasize mechanistic, computational, and reproducibility challenges in academic research.
  • Methodologies integrate experimental and theoretical approaches to address both synthesis and biological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.